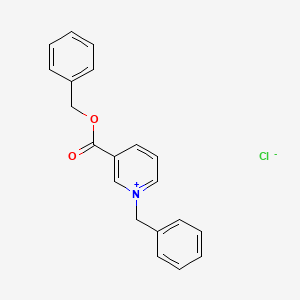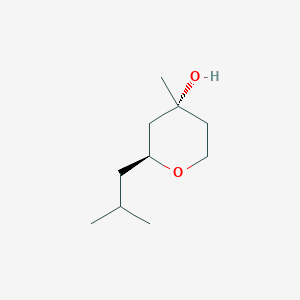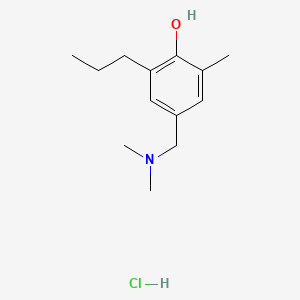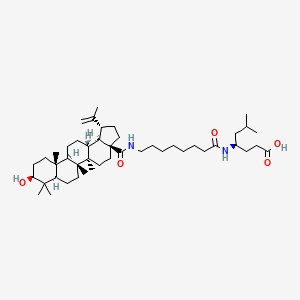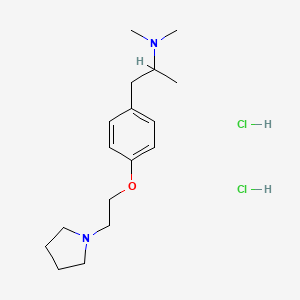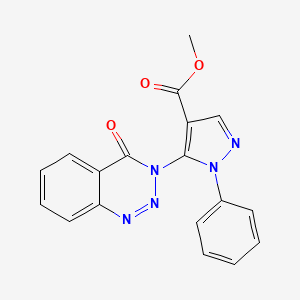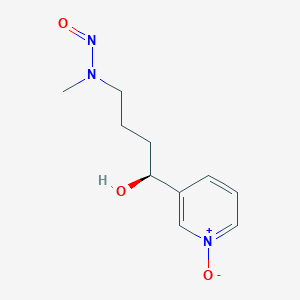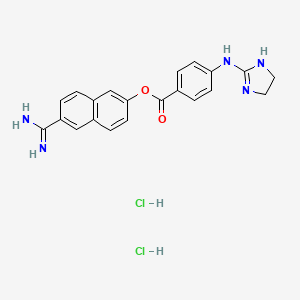
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt is a chemical compound that has garnered interest in various scientific fields. It is known for its unique structure and potential applications in research and industry. The compound is characterized by the presence of thiosulfuric acid and an aminoethyl ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt can be achieved through several methods. One common approach involves the reaction of thiosulfuric acid with 2-aminoethanol in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .
Scientific Research Applications
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound has been studied for its potential effects on protein and lipid metabolism in biological systems.
Medicine: Research has explored its potential therapeutic applications, including its role in enhancing protein synthesis and improving lipid metabolism.
Mechanism of Action
The mechanism of action of thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt involves its interaction with various molecular targets and pathways. The compound can undergo S-S bond cleavage and participate in redox reactions, leading to the formation of reactive sulfur species. These reactive species can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
- Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl)
- S-ethyl-4-aminobenzenethiosulfonate
- S-allyl-4-aminobenzenethiosulfonate
Uniqueness
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt is unique due to its specific ester linkage and the presence of both thiosulfuric acid and aminoethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
54641-86-0 |
|---|---|
Molecular Formula |
C2H6NNaO3S2 |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
sodium;1-amino-2-sulfonatosulfanylethane |
InChI |
InChI=1S/C2H7NO3S2.Na/c3-1-2-7-8(4,5)6;/h1-3H2,(H,4,5,6);/q;+1/p-1 |
InChI Key |
GYVSVDWSRZTTBO-UHFFFAOYSA-M |
Canonical SMILES |
C(CSS(=O)(=O)[O-])N.[Na+] |
Related CAS |
2937-53-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
